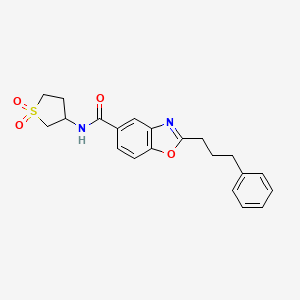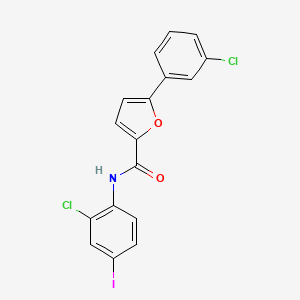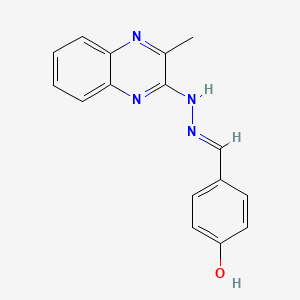
N-(3-methoxyphenyl)-1-phenylcyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-1-phenylcyclopentanecarboxamide, also known as PAC-1, is a small molecule compound that has gained attention for its potential use in cancer treatment. PAC-1 belongs to the class of compounds called cyclopentenone prostaglandins, which have been found to have anti-tumor properties.
Mecanismo De Acción
N-(3-methoxyphenyl)-1-phenylcyclopentanecarboxamide has been found to target a protein called procaspase-3, which is involved in the apoptotic pathway. Procaspase-3 is activated by cleavage to form caspase-3, which then initiates the apoptotic process. N-(3-methoxyphenyl)-1-phenylcyclopentanecarboxamide binds to procaspase-3 and induces its activation, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-1-phenylcyclopentanecarboxamide has been found to induce apoptosis in a variety of cancer cell lines, including pancreatic, breast, and prostate cancer cells. It has also been found to enhance the efficacy of chemotherapy drugs in these cell lines. In addition, N-(3-methoxyphenyl)-1-phenylcyclopentanecarboxamide has been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines such as TNF-alpha and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-methoxyphenyl)-1-phenylcyclopentanecarboxamide is its specificity for cancer cells, sparing normal cells from apoptosis. This makes it a potentially safer alternative to traditional chemotherapy drugs, which can have toxic effects on normal cells. However, one limitation of N-(3-methoxyphenyl)-1-phenylcyclopentanecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on N-(3-methoxyphenyl)-1-phenylcyclopentanecarboxamide could focus on improving its solubility and bioavailability in vivo. In addition, further studies could investigate its potential use in combination with other chemotherapy drugs or immunotherapy agents. N-(3-methoxyphenyl)-1-phenylcyclopentanecarboxamide could also be further studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Finally, studies could investigate the potential use of N-(3-methoxyphenyl)-1-phenylcyclopentanecarboxamide in other types of cancer, beyond those that have already been studied.
Métodos De Síntesis
The synthesis of N-(3-methoxyphenyl)-1-phenylcyclopentanecarboxamide involves several steps, including the reaction of 3-methoxybenzaldehyde with cyclopentadiene to form a Diels-Alder adduct. The adduct is then reacted with phenylmagnesium bromide to form a ketone intermediate. The final step involves the reaction of the ketone intermediate with hydroxylamine hydrochloride to form N-(3-methoxyphenyl)-1-phenylcyclopentanecarboxamide.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-1-phenylcyclopentanecarboxamide has shown promising results in preclinical studies as a potential cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells while sparing normal cells. N-(3-methoxyphenyl)-1-phenylcyclopentanecarboxamide has also been found to enhance the efficacy of chemotherapy drugs such as cisplatin and carboplatin. In addition, N-(3-methoxyphenyl)-1-phenylcyclopentanecarboxamide has been found to have anti-inflammatory properties and may have potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-17-11-7-10-16(14-17)20-18(21)19(12-5-6-13-19)15-8-3-2-4-9-15/h2-4,7-11,14H,5-6,12-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCVAQJPCPDOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(5-bromo-2-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6067677.png)
![3-{5-[(4-chlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-7-hydroxy-2H-chromen-2-one](/img/structure/B6067680.png)
![2-[1-(benzylamino)-2-(3,4-diethoxyphenyl)ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6067688.png)


![1-{3-oxo-3-[3-(4-phenoxybenzoyl)-1-piperidinyl]propyl}-2-pyrrolidinone](/img/structure/B6067717.png)

![ethyl 2-{[5-(aminocarbonyl)-2-methoxyphenyl]hydrazono}-3-oxobutanoate](/img/structure/B6067731.png)
![2-[4-(6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B6067737.png)
![7-(4-fluorobenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6067743.png)
![4-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-phenyl-1-phthalazinamine](/img/structure/B6067751.png)
![5-bromo-1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone]](/img/structure/B6067753.png)
![(3R*,4R*)-4-[4-(2-phenylethyl)-1-piperazinyl]-1-(4,4,4-trifluorobutyl)-3-piperidinol](/img/structure/B6067758.png)